molecular formula C17H21NO3 B7492110 [1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone

[1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone

Cat. No. B7492110
M. Wt: 287.35 g/mol
InChI Key: JIFNXHGOMKXXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone is a chemical compound that has gained attention in scientific research due to its potential application in various fields. It is a derivative of piperidine and benzophenone and is also known as O-7850. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of [1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone involves the inhibition of MAGL. MAGL is responsible for the breakdown of 2-AG, which is an endocannabinoid that has been found to have various physiological and behavioral effects. Inhibition of MAGL leads to an increase in 2-AG levels, which may contribute to the observed effects of [1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone.
Biochemical and Physiological Effects:
[1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone has been found to have various biochemical and physiological effects. It has been shown to increase levels of 2-AG in the brain and peripheral tissues, which has been linked to pain relief, anti-inflammatory effects, and modulation of appetite and metabolism. Additionally, [1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone has been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using [1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone in lab experiments include its specificity for MAGL inhibition, its ability to increase 2-AG levels, and its potential application in various fields of scientific research. However, the limitations of using [1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone include its potential toxicity and the need for specialized equipment and techniques for its synthesis and purification.

Future Directions

There are several potential future directions for research on [1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone. One area of interest is its potential use as a therapeutic agent for various conditions, including pain, inflammation, anxiety, and depression. Additionally, further research is needed to elucidate the mechanism of action of [1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone and its effects on other physiological systems. Finally, the development of more efficient and cost-effective synthesis methods for [1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone may facilitate its use in scientific research.

Synthesis Methods

The synthesis of [1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone involves the reaction of piperidine with benzophenone followed by the addition of oxolane-2-carbonyl chloride. The reaction occurs under controlled conditions and requires the use of specialized equipment and techniques. The purity of the final product is crucial for its use in scientific research.

Scientific Research Applications

[1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone has been studied for its potential application in various fields of scientific research. It has been found to have an inhibitory effect on the enzyme monoacylglycerol lipase (MAGL), which is involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This inhibition leads to an increase in 2-AG levels, which has been linked to various physiological and behavioral effects.

properties

IUPAC Name

[1-(oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-16(13-5-2-1-3-6-13)14-8-10-18(11-9-14)17(20)15-7-4-12-21-15/h1-3,5-6,14-15H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFNXHGOMKXXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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